molecular formula C19H16O5 B3008401 (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-52-6

(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B3008401
CAS No.: 620547-52-6
M. Wt: 324.332
InChI Key: AEIKVMNCPCPQJL-MFOYZWKCSA-N
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Description

The compound (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the 2-position of the dihydrobenzofuran core and a methyl ester-linked acetoxy group at the 6-position. Its Z-configuration ensures specific spatial orientation of the 3-methylbenzylidene moiety, which influences molecular interactions and physicochemical properties.

Key structural features include:

  • Benzylidene substituent: A 3-methylphenyl group at the 2-position of the benzofuran ring.
  • Ester functionality: A methyl ester at the acetoxy side chain, enhancing stability and modulating lipophilicity.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-4-3-5-13(8-12)9-17-19(21)15-7-6-14(10-16(15)24-17)23-11-18(20)22-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIKVMNCPCPQJL-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the benzofuran class. Its unique structure, characterized by a benzylidene moiety and an ester functional group, positions it as a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18O5C_{20}H_{18}O_5, with a molecular weight of approximately 338.4 g/mol. The compound features:

  • Benzofuran Core : Imparts biological activity due to its structural properties.
  • Benzylidene Group : Enhances interaction with biological targets.

Research indicates that this compound may act on various biological pathways:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors in enzymatic pathways, particularly targeting tyrosinase, an enzyme involved in melanin production. This inhibition can lead to applications in skin whitening agents.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    • A study evaluated the inhibitory effects of benzofuran derivatives on mushroom tyrosinase. The results indicated that related compounds exhibited significant tyrosinase inhibition with IC50 values ranging from 1.12 µM to over 200 µM, highlighting the potential of this compound as a potent inhibitor .
CompoundIC50 Value (µM)Relative Strength
Kojic Acid24.09Reference
Analog 31.1222-fold stronger than Kojic Acid
Analog 117.62Strong
Analog 4>200Weak
  • Cytotoxicity Studies :
    • In B16F10 murine melanoma cells, analogs related to this compound were tested for cytotoxicity at various concentrations. Notably, some analogs did not exhibit significant cytotoxic effects at concentrations ≤20 µM after 48 hours . This suggests that this compound may have a favorable safety profile for further development.

Potential Applications

The biological activities exhibited by this compound suggest several potential applications:

  • Cosmetic Industry : Due to its tyrosinase inhibitory activity, it could be developed as a skin-whitening agent.
  • Pharmaceutical Development : Its antioxidant properties may contribute to formulations aimed at oxidative stress-related conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous derivatives, highlighting substituent variations and their effects:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Complexity Source
(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Target) 3-methylphenyl C₁₉H₁₆O₅ ~324.3 (estimated) ~4.5 (estimated) 5 6 ~550 -
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-fluorophenyl C₁₈H₁₃FO₅ 328.3 3.8 5 6 520
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butylphenyl C₂₂H₂₂O₅ 366.4 5.2 5 6 580
Benzyl 2-((2-(3-methylthiophen-2-ylmethylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-methylthiophen-2-yl C₂₃H₁₈O₅S 406.5 4.9 5 7 610
[(2Z)-3-oxo-2-(3,4,5-trimethoxyphenylmethylidene)-2,3-dihydrobenzofuran-6-yl] 2,6-dimethoxybenzoate 3,4,5-trimethoxyphenyl C₂₈H₂₄O₁₀ 520.5 3.1 10 9 890
Key Observations:

Substituent Effects on Lipophilicity (XLogP3) :

  • The 3-methyl substituent in the target compound confers moderate lipophilicity (~4.5), intermediate between the electron-withdrawing 3-fluoro group (XLogP3 = 3.8 ) and the bulky 4-tert-butyl group (XLogP3 = 5.2 ).
  • The trimethoxyphenyl derivative exhibits lower lipophilicity (XLogP3 = 3.1) due to increased polarity from methoxy groups .

Molecular Weight and Complexity: Bulkier substituents (e.g., 4-tert-butyl) increase molecular weight and synthetic complexity (580 vs. 550 for the target) .

Hydrogen Bonding and Rotational Flexibility :

  • All compounds share five hydrogen bond acceptors (oxygen atoms), but the trimethoxy derivative has ten due to additional methoxy groups, enhancing polar interactions .
  • Rotatable bond counts correlate with conformational flexibility, influencing binding to biological targets.

Q & A

Q. What synthetic routes are recommended for (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for synthesizing benzofuran derivatives. For example, NaH in THF at 0°C can facilitate deprotonation and subsequent alkylation steps, as demonstrated in the synthesis of structurally similar benzofuran compounds . Refluxing with DMF and a catalytic amount of ZnCl₂ (e.g., 6–8 hours) has been shown to promote cyclization and improve yields in analogous reactions . Optimization involves controlling reaction temperature, stoichiometry of reagents (e.g., NaH:substrate ratio), and solvent polarity to favor the Z-configuration.

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Z-configuration of the benzylidene moiety. Key signals include olefinic proton coupling constants (J = 10–12 Hz for Z-isomers) and aromatic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, distinguishing between isomers .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity and resolves co-eluting impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent, temperature) or incomplete characterization. To address this:
  • Replicate Experiments : Use randomized block designs (e.g., split-split plots for multi-variable testing) to isolate variables like temperature or catalyst loading .
  • Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT calculations) to confirm stereochemistry .
  • Control Reactions : Compare outcomes with known Z/E standards or use chiral auxiliaries to enforce stereoselectivity .

Q. What strategies are recommended for studying environmental fate and biodegradation pathways?

  • Methodological Answer : Adopt a framework from environmental chemistry studies:
  • Abiotic Transformations : Investigate hydrolysis kinetics under varying pH and temperature. For example, monitor ester hydrolysis via LC-MS in aqueous buffers .
  • Biotic Degradation : Use microbial consortia from contaminated sites in batch reactors to identify metabolites (e.g., hydroxylated or demethylated products) .
  • Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines to assess acute/chronic toxicity .

Q. What computational or experimental approaches can predict/confirm the Z-configuration in the benzylidene moiety?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign configuration, as done for analogous compounds like (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo derivatives .
  • NOESY NMR : Detect spatial proximity between the methyl group on the benzylidene and adjacent protons on the dihydrobenzofuran ring .
  • DFT Calculations : Compare experimental and calculated NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate stereochemistry .

Q. How can HPLC methods be optimized for analyzing this compound in complex mixtures?

  • Methodological Answer :
  • Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) for baseline separation.
  • Mobile Phase : Gradient elution with acetonitrile/0.1% formic acid in water (e.g., 40:60 to 90:10 over 20 minutes) improves resolution .
  • Detection : Set UV detection to 254 nm (λ_max for benzofuran chromophores) and validate with MS/MS for trace-level quantification .

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